Fensulfothion sulfone-d10
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17O7PS2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(4-methylsulfonylphenoxy)-bis(1,1,2,2,2-pentadeuterioethylperoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O7PS2/c1-4-14-17-19(20,18-15-5-2)16-10-6-8-11(9-7-10)21(3,12)13/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |
InChI Key |
BSEQHSMKLSKLQU-IZUSZFKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OOP(=S)(OC1=CC=C(C=C1)S(=O)(=O)C)OOC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCOOP(=S)(OC1=CC=C(C=C1)S(=O)(=O)C)OOCC |
Origin of Product |
United States |
Contextual Foundations of Fensulfothion Sulfone D10 Research
Significance of Fensulfothion (B1672535) Sulfone as a Chemical Residue and Metabolite
Fensulfothion, an organophosphate insecticide and nematicide, undergoes metabolic transformation in the environment and in biological systems. epa.gov One of its major metabolites is Fensulfothion sulfone. inchem.orgnih.gov This conversion happens through oxidation. inchem.org The presence of Fensulfothion sulfone as a residue in soil, water, and crops is a significant concern because it is also toxic. nih.govoup.com
The metabolism of fensulfothion is similar in both plants and animals, involving processes of hydrolysis and oxidation which can lead to the formation of several metabolites, including cholinesterase inhibitors. epa.gov Consequently, regulatory limits for fensulfothion residues in food and the environment often include its primary metabolites like fensulfothion sulfone. inchem.org Studies have shown that the persistence and concentration of fensulfothion and its sulfone metabolite in soil and their uptake by plants can be influenced by environmental conditions such as soil type and moisture levels. nih.govoup.com For instance, research on rutabagas and carrots has demonstrated the presence of both fensulfothion and fensulfothion sulfone residues at harvest. oup.comcdnsciencepub.com
Principles of Isotope Labeling in Chemical and Environmental Sciences
Isotope labeling is a technique where atoms in a molecule are replaced with their isotopes, which have a different number of neutrons but the same chemical properties. creative-proteomics.com This method is crucial in scientific research for tracking the movement and transformation of substances in various systems, including biological, chemical, and environmental ones. creative-proteomics.comnih.gov Both radioactive and stable isotopes can be used, with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) being favored for studies that require long-term tracking or where radioactivity is a concern. creative-proteomics.commetwarebio.com
In environmental science, stable isotope labeling helps in monitoring pollutants in soil, water, and air, and in understanding their ecological impact. alfa-chemistry.comadesisinc.com By using isotopically labeled compounds, researchers can trace the path of contaminants from their source and study their degradation and metabolic pathways with high precision. metwarebio.comalfa-chemistry.com This information is vital for developing strategies for environmental protection and remediation. alfa-chemistry.com
Rationale for Deuterated Analogs in Advanced Analytical and Mechanistic Investigations
Deuterated analogs, which are molecules where one or more hydrogen atoms are replaced by deuterium, are invaluable tools in analytical chemistry, particularly in mass spectrometry-based methods. clearsynth.comadventchembio.com They serve as ideal internal standards for quantitative analysis because they are chemically almost identical to the non-labeled compound (analyte) but have a slightly higher molecular weight. adventchembio.com This mass difference allows for easy differentiation between the standard and the analyte during analysis. clearsynth.comadventchembio.com
The use of deuterated internal standards significantly improves the accuracy and precision of analytical measurements. clearsynth.compubcompare.ai They help to correct for variations in sample preparation, instrument response, and matrix effects, which are common challenges in complex samples like environmental and biological matrices. clearsynth.com This ensures that the quantification of the target analyte is reliable and robust. clearsynth.com Furthermore, deuterated compounds are instrumental in metabolic tracing studies, allowing researchers to elucidate biochemical pathways and the biotransformation of molecules. adventchembio.compubcompare.ai
Overview of Research Trajectories Pertaining to Fensulfothion Sulfone-d10
Research involving this compound primarily focuses on its application as an internal standard for the accurate quantification of Fensulfothion sulfone residues in various samples. Given the toxicological relevance of Fensulfothion and its metabolites, precise measurement is crucial for food safety and environmental monitoring. oup.commdpi.com
The development and use of this compound facilitate robust analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of Fensulfothion sulfone. pubcompare.ai These methods are essential for enforcing regulatory limits and conducting risk assessments. The availability of a stable isotope-labeled standard like this compound enhances the reliability of these analytical procedures, ensuring that data on environmental contamination and food residues are accurate. clearsynth.compharmaffiliates.com
Synthetic Strategies and Characterization of Fensulfothion Sulfone D10
Methodologies for Deuterated Analog Synthesis
The creation of deuterated compounds like Fensulfothion (B1672535) sulfone-d10 involves specialized synthetic methods that introduce deuterium (B1214612) atoms into specific molecular positions. This process, known as isotopic labeling, is fundamental to producing high-purity standards for use in mass spectrometry-based analyses.
Chemical Reaction Pathways for Isotopic Incorporation
While specific proprietary methods for the synthesis of Fensulfothion sulfone-d10 are not publicly detailed, the general principles of deuterium incorporation can be inferred from established organic chemistry practices. The "-d10" designation indicates that ten hydrogen atoms in the parent molecule have been replaced by deuterium. Given the structure of fensulfothion sulfone, these deuterium atoms are likely incorporated into the two ethyl groups attached to the phosphate (B84403) moiety and the methyl group of the sulfone.
The synthesis would likely start from deuterated precursors. For instance, deuterated ethanol (B145695) (C2D5OH) could be used to introduce the ethyl-d5 groups onto the phosphorus center. Similarly, a deuterated methylating agent could be employed to form the methyl-d3 sulfone group. The synthesis of the aromatic precursor, 4-(methylsulfonyl)phenol (B50025), could also be adapted to incorporate deuterium onto the benzene (B151609) ring if required, though the "d10" designation suggests the labeling is on the alkyl groups.
A plausible, though speculative, pathway could involve the reaction of a deuterated diethyl phosphite (B83602) with a suitable derivative of 4-(methylsulfonyl)phenol in the presence of a base. The fensulfothion molecule itself contains a phosphorothioate (B77711) group, which is subsequently oxidized to the sulfone metabolite. The deuteration would need to be stable under these oxidative conditions.
Purification and Isolation Techniques for Labeled Standards
Following the synthesis, the purification of this compound is a critical step to remove any unreacted starting materials, non-deuterated or partially deuterated species, and other byproducts. High-performance liquid chromatography (HPLC) is a commonly employed technique for the purification of analytical standards. By utilizing a suitable stationary phase (such as a C18 column) and a carefully optimized mobile phase, it is possible to achieve high-resolution separation of the desired deuterated compound from impurities.
Other chromatographic techniques, such as flash chromatography, may be used for initial purification steps. The final product's purity is typically assessed using analytical techniques like HPLC with UV detection or mass spectrometry. The goal is to obtain a standard with a chemical and isotopic purity exceeding 98-99%.
Advanced Spectroscopic and Chromatographic Characterization for Isotopic Purity
High-Resolution Mass Spectrometry for Deuteration Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the isotopic enrichment of this compound. HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation between the deuterated and non-deuterated analogs.
The expected molecular weight of the non-deuterated Fensulfothion sulfone (C11H17O5PS2) is approximately 324.03 g/mol . For this compound (C11H7D10O5PS2), the theoretical molecular weight would be approximately 334.1 g/mol , reflecting the replacement of ten hydrogen atoms (atomic mass ~1.008 amu) with ten deuterium atoms (atomic mass ~2.014 amu).
By analyzing the isotopic pattern in the mass spectrum, the degree of deuteration can be confirmed. The presence of a prominent peak at the expected m/z for the d10 species and the significant reduction or absence of the peak corresponding to the non-deuterated molecule would verify the high isotopic purity of the standard.
Table 1: Theoretical Molecular Weights of Fensulfothion Sulfone and its Deuterated Analog
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| Fensulfothion Sulfone | C11H17O5PS2 | 324.0255 |
| This compound | C11H7D10O5PS2 | 334.0884 |
Note: The table above is interactive and allows for sorting of the data.
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Deuterated Species
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. For deuterated compounds like this compound, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide valuable information.
In the ¹H NMR spectrum of this compound, the signals corresponding to the ten protons that have been replaced by deuterium would be absent or significantly diminished. This provides direct evidence of the location of the isotopic labels. For example, the characteristic signals for the ethyl and methyl protons would not be observed.
The ¹³C NMR spectrum would show shifts in the signals of the carbon atoms directly bonded to deuterium due to the isotopic effect. The coupling between carbon and deuterium (C-D) would also be different from the coupling between carbon and hydrogen (C-H), providing further confirmation of deuteration. While specific NMR data for this compound is not publicly available, the principles of NMR spectroscopy for deuterated compounds are well-established.
Advanced Analytical Methodologies for the Trace Analysis of Fensulfothion Sulfone D10
Chromatographic Separation Techniques
Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, as it serves to isolate the analyte of interest from matrix interferences. Both liquid and gas chromatography have been utilized for the analysis of fensulfothion (B1672535) and its related compounds.
Ultra-High Performance Liquid Chromatography (UHPLC) is a preferred technique for the analysis of many pesticide residues, including sulfones, due to its high resolution and speed. mdpi.com For the analysis of fensulfothion and its metabolites, including the sulfone form, reversed-phase chromatography is commonly employed. nih.gov
Optimization of a UHPLC method involves several key parameters:
Column Chemistry: C18 columns are frequently used, providing good retention and separation for moderately polar compounds like Fensulfothion sulfone. nih.gov
Mobile Phase Composition: The choice of mobile phase and any additives is critical for achieving good peak shape and ionization efficiency in the subsequent mass spectrometric detection. nih.gov A common mobile phase consists of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with the addition of modifiers such as formic acid or ammonium (B1175870) formate (B1220265) to enhance protonation and improve sensitivity in positive ion mode electrospray ionization. nih.govresearchgate.net For instance, a mobile phase of water and methanol, both containing 0.1% formic acid, has been shown to provide good sensitivity for fenthion (B1672539) and its sulfone metabolite. nih.gov
Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is typically used to ensure the timely elution of all target analytes and to effectively separate them from matrix components.
The system's suitability is often assessed by monitoring the reproducibility of retention times across different sample matrices. nih.gov
Gas chromatography (GC) is another powerful separation technique, particularly for volatile and semi-volatile compounds. thermofisher.cn However, the analysis of sulfone and especially sulfoxide (B87167) analogs of organophosphorus pesticides by GC can present challenges. nih.gov
One significant issue is the potential for thermal degradation or transformation of the analytes in the high-temperature environment of the GC injector port. nih.gov For example, fenthion sulfoxide can be oxidized to its sulfone form in the injector. nih.gov While Fensulfothion sulfone is more stable than its sulfoxide precursor, careful optimization of the injection temperature and technique is still necessary to prevent any unwanted reactions.
To analyze ppb-level sulfur compounds, which can be challenging, both packed and capillary GC columns are utilized. restek.com The choice of column is critical, with thick-film capillary columns like the Rtx-1 (100% polydimethylsiloxane) being a proven option for resolving volatile sulfur compounds. restek.com For higher molecular weight sulfur compounds, a slightly different column configuration may be more suitable. restek.com
Specialized detectors that are selective for sulfur-containing compounds, such as the Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD), can be used with GC to enhance selectivity and sensitivity for sulfone analogs. gcms.czsilcotek.com
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the preferred detection technique for pesticide residue analysis due to its high sensitivity, selectivity, and ability to provide structural information for confirmation. mdpi.com
Triple quadrupole mass spectrometry (MS/MS), often coupled with UHPLC, is a widely used tool for the targeted analysis and quantification of multiple pesticide residues in a single run. waters.comwaters.comthermofisher.com This technique operates in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity, even in complex matrices. waters.com
The process of MRM optimization for Fensulfothion sulfone-d10 would involve:
Precursor Ion Selection: The deuterated molecule is ionized, and the protonated molecule [M+H]+ is selected in the first quadrupole.
Fragmentation: The selected precursor ion is fragmented in the second quadrupole (collision cell).
Product Ion Monitoring: Specific product ions, characteristic of the this compound structure, are monitored in the third quadrupole.
This high degree of selectivity minimizes the impact of matrix effects and allows for accurate quantification at very low levels. waters.com
| Parameter | Description | Relevance to this compound Analysis |
|---|---|---|
| Precursor Ion | The mass-to-charge ratio (m/z) of the intact ionized molecule selected in the first quadrupole. | Specific to the molecular weight of this compound. |
| Product Ions | Characteristic fragment ions generated from the precursor ion in the collision cell. | Provide structural confirmation and are used for quantification. |
| Collision Energy | The energy applied in the collision cell to induce fragmentation of the precursor ion. | Optimized to maximize the signal of the desired product ions. |
| Dwell Time | The time spent monitoring a specific MRM transition. | Balanced to ensure sufficient data points across the chromatographic peak for accurate quantification. |
High-Resolution/Accurate Mass (HR/AM) spectrometry, using instruments such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, offers an alternative and powerful approach for pesticide residue analysis. nih.govresearchgate.net Unlike triple quadrupole instruments that are primarily used for targeted analysis, HR/AM instruments can operate in full-scan mode, acquiring data for a virtually unlimited number of compounds. researchgate.net
The key advantages of HR/AM for the analysis of this compound include:
High Mass Accuracy: The ability to measure the mass-to-charge ratio of an ion with very high precision (typically <5 ppm error) allows for the confident determination of the elemental composition of the detected ion. mdpi.com
High Resolving Power: The ability to distinguish between ions with very similar mass-to-charge ratios is crucial for separating the analyte signal from background interferences in complex samples. researchgate.net
Retrospective Analysis: Since full-scan data is acquired, it is possible to retrospectively search the data for other compounds of interest that were not initially targeted. mdpi.com
HR/AM can be used for both screening and quantification of pesticide residues. nih.govresearchgate.net
The choice of ionization technique is critical for converting the neutral this compound molecule into a charged ion suitable for mass spectrometric analysis.
Electrospray Ionization (ESI): This is a soft ionization technique commonly used in LC-MS. For compounds like Fensulfothion sulfone, positive ion mode ESI is typically employed, resulting in the formation of a protonated molecule [M+H]+. nih.gov
Electron Ionization (EI): This is a harder ionization technique typically used in GC-MS. It results in more extensive fragmentation, providing a characteristic fragmentation pattern that can be used for identification by comparison to spectral libraries. thermofisher.cn
Sample Preparation and Extraction Protocols for Diverse Matrices
Effective sample preparation is paramount to isolate target analytes from complex sample matrices, thereby reducing interference and enhancing analytical sensitivity. The choice of extraction protocol is highly dependent on the physicochemical properties of the analyte and the nature of the matrix.
The QuEChERS method has become a cornerstone for multi-residue pesticide analysis in a wide array of food and environmental samples due to its efficiency and simplicity. lcms.czresearchgate.net The typical QuEChERS workflow for extracting Fensulfothion and its metabolites, including the sulfone, begins with the homogenization of the sample followed by an extraction step with an organic solvent, most commonly acetonitrile. eurl-pesticides.eulcms.cz
A salting-out step is then initiated to induce phase separation. This is a critical stage where different salt compositions can be used to optimize extraction efficiency. For instance, a citrate-buffered version of the QuEChERS method has been shown to provide optimal extraction efficiency for Fensulfothion and its five metabolites across diverse matrices like brown rice, chili pepper, orange, potato, and soybean. nih.gov This buffered approach helps to maintain a stable pH, which can be crucial for the stability of certain pesticides. The addition of salts like anhydrous magnesium sulfate (B86663) is used to absorb excess water, while sodium chloride helps in separating the acetonitrile layer from the aqueous phase. eurl-pesticides.eunih.gov Following the addition of salts, the sample is vigorously shaken and then centrifuged to separate the layers, yielding an acetonitrile extract containing the analytes of interest. eurl-pesticides.eu It is at this stage that an internal standard solution, such as this compound, is typically added to ensure that it undergoes all subsequent cleanup and analysis steps alongside the target analyte.
Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration following initial extraction. mdpi.com It operates on the principle of partitioning analytes between a solid sorbent and the liquid sample extract. fishersci.ca For Fensulfothion sulfone and related organophosphorus pesticides, SPE is often employed in a dispersive format (d-SPE) as part of the QuEChERS cleanup step. lcms.cz
In d-SPE, a small amount of SPE sorbent is added directly to an aliquot of the QuEChERS extract. Common sorbents include Primary Secondary Amine (PSA) to remove organic acids, sugars, and fatty acids; graphitized carbon black (GCB) to remove pigments and sterols; and C18 to remove non-polar interferences like fats. lcms.czd-nb.info For example, in the analysis of grape, rice, and tea, a d-SPE cleanup using a combination of MgSO₄, PSA, and C18 has been effectively used. lcms.cz
To enhance throughput and reproducibility, automated SPE systems are increasingly being implemented. These systems can automate the entire cleanup process, from conditioning the sorbent to eluting the final sample. Miniaturized formats, such as automated online µSPE (micro-SPE), have been developed to work with the small volumes typical of QuEChERS extracts, providing efficient cleanup while minimizing solvent consumption. lcms.cz
The primary goal of matrix cleanup is to remove co-extracted compounds that can interfere with the detection of the target analyte, a phenomenon known as the matrix effect. nih.gov Matrix effects can cause signal suppression or enhancement, leading to inaccurate quantification. d-nb.info While the use of an isotopically labeled internal standard like this compound significantly compensates for these effects, effective cleanup remains crucial for robust and reliable method performance. hh-ra.org
Beyond the commonly used d-SPE with PSA and GCB, other innovative cleanup strategies have been developed:
Z-Sep Sorbents: These are zirconia-based sorbents that are particularly effective at removing lipids and pigments from complex matrices.
Pass-Through SPE: This simplified approach uses cartridges, such as Oasis PRiME HLB, where the extract is pushed through the sorbent. Interferences are retained by the sorbent, while the analytes of interest pass through, resulting in a cleaner extract. waters.com
Freezing-Out: For matrices with a high fat content, a freezing-out step can be highly effective. The extract is stored at a low temperature (e.g., -20°C or lower) for a period, causing lipids to precipitate. The sample is then centrifuged at a low temperature, and the supernatant is collected for analysis. This technique has been successfully validated as a standalone cleanup strategy for complex, high-fat matrices. ulpgc.es
The selection of the appropriate cleanup strategy is essential to ensure the longevity of the analytical instrumentation and the accuracy of the final results. waters.com
Method Validation and Quality Assurance in Isotope Dilution Mass Spectrometry (IDMS)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. In Isotope Dilution Mass Spectrometry (IDMS), this compound plays a central role in achieving the highest standards of quality assurance. IDMS is considered a primary ratio method, capable of providing highly accurate and precise measurements. nih.govnih.gov
In IDMS, quantification is not based on the absolute signal of the target analyte but on the ratio of the response of the native analyte (Fensulfothion sulfone) to that of its stable isotope-labeled internal standard (this compound). nih.gov This approach effectively corrects for variations in injection volume, instrument response, and matrix effects. nih.gov
A calibration curve is constructed by preparing a series of standards containing a fixed concentration of the internal standard (this compound) and varying concentrations of the native analyte. The curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte. mdpi.com
For trace analysis of pesticide residues, linearity is a critical performance characteristic. Analytical methods for Fensulfothion and its metabolites consistently demonstrate excellent linearity over the required concentration ranges. Correlation coefficients (r²) are typically greater than 0.99, indicating a strong linear relationship between the response ratio and concentration. nih.govulpgc.es
Table 1: Representative Linearity Data for Fensulfothion Metabolite Analysis
| Compound | Calibration Range (µg/mL) | Correlation Coefficient (r²) | Reference Matrix |
|---|---|---|---|
| Fensulfothion Sulfone | 0.0025 - 0.1 | >0.99 | Brown Rice, Chili Pepper, Orange, Potato, Soybean |
| Fenthion Sulfone | Not Specified | ≥0.99 | Cat and Dog Feed |
| Various Pesticides | 0.001 - 2.00 | >0.999 | Dried Herbs |
This table presents typical linearity results from validated methods for Fensulfothion sulfone and related compounds in various complex matrices.
The accuracy of an analytical method refers to the closeness of the measured value to the true value, often assessed through recovery experiments. Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). eurl-pesticides.eu
The use of this compound as an internal standard is fundamental to achieving high accuracy and precision. Because the labeled standard is chemically identical to the analyte, it behaves similarly during extraction, cleanup, and chromatographic analysis, thereby compensating for any analyte loss or signal fluctuation. nih.govlcms.cz
Validation guidelines, such as those from SANTE, typically require mean recoveries to be within the 70-120% range, with an RSD of ≤20%. lcms.cznih.gov Studies on Fensulfothion and its metabolites consistently meet these criteria across a variety of challenging matrices, demonstrating the robustness of the analytical methods when employing isotope dilution.
Table 2: Accuracy (Recovery %) and Precision (RSD %) Data for Fensulfothion Sulfone in Various Matrices
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |
|---|---|---|---|
| Brown Rice | 0.01 | 96.1 | 2.8 |
| 0.1 | 83.2 | 2.2 | |
| 0.2 | 87.4 | 2.4 | |
| Chili Pepper | 0.01 | 104.9 | 5.5 |
| 0.1 | 98.5 | 3.8 | |
| 0.2 | 97.6 | 2.7 | |
| Orange | 0.01 | 116.2 | 15.1 |
| 0.1 | 92.7 | 2.1 | |
| 0.2 | 95.5 | 2.6 | |
| Potato | 0.01 | 93.3 | 3.3 |
| 0.1 | 95.1 | 2.8 | |
| 0.2 | 96.8 | 1.8 | |
| Soybean | 0.01 | 90.9 | 4.1 |
| 0.1 | 89.6 | 1.1 | |
| 0.2 | 91.3 | 1.2 |
Data adapted from a study on the simultaneous analysis of Fenthion and its metabolites. nih.gov The results demonstrate excellent accuracy and precision for Fensulfothion sulfone across multiple food types and concentration levels.
Evaluation and Compensation of Matrix Effects Using Deuterated Internal Standards
In the trace analysis of pesticide residues, the sample matrix—the collection of all components in the sample other than the analyte of interest—can significantly interfere with the accuracy of quantification. This phenomenon, known as the matrix effect, can cause either suppression or enhancement of the analytical signal, leading to erroneous results. nih.govanalchemres.org The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is a widely accepted and highly effective strategy to evaluate and compensate for these matrix effects, particularly in complex matrices like food and environmental samples. researchgate.netmdpi.com
This compound is an ideal internal standard because it shares nearly identical physicochemical properties with its non-deuterated counterpart, Fensulfothion sulfone. researchgate.net This similarity ensures that during sample preparation (extraction, cleanup) and chromatographic analysis, both the analyte and the deuterated standard behave almost identically. Consequently, any loss of analyte during sample workup or any signal fluctuation caused by matrix components in the instrument's source will be mirrored by the internal standard.
The principle relies on the mass spectrometer's ability to distinguish between the analyte and the deuterated standard based on their mass difference. By calculating the ratio of the analyte's response to the internal standard's response, the variations caused by the matrix are effectively normalized. lcms.cz Research has demonstrated that this approach can significantly improve the accuracy and precision of quantitative results. For instance, studies on various pesticides in complex matrices have shown that using deuterated analogues as internal standards can reduce relative standard deviation (%RSD) values from over 50% to under 15%. lcms.cz While this method is considered a superior approach for compensating for matrix effects, some studies note that for achieving the highest level of accuracy, a combination of a SIL-IS with matrix-matched calibration may be required. researchgate.net This dual approach ensures that even the most subtle matrix-induced variations are accounted for, providing highly reliable quantitative data for regulatory and research purposes. nih.gov
Sensitivity Parameters: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The sensitivity of an analytical method is defined by two key parameters: the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be determined with an acceptable level of precision and accuracy. analchemres.org These parameters are critical for validating analytical methods, as they ensure the method is sensitive enough to detect and quantify residues at or below maximum residue limits (MRLs) set by regulatory bodies.
For Fensulfothion sulfone, the non-deuterated analogue of the internal standard, various studies have established LOQs in a range of complex matrices. These values are typically determined through fortification experiments at low concentration levels and are defined as the lowest level that meets specific validation criteria for recovery and precision (e.g., 70-120% recovery with a relative standard deviation ≤20%). mdpi.comnih.gov The achieved LOQs are highly dependent on the analytical technique employed, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the nature of the sample matrix.
The table below presents a summary of reported LOQ values for Fensulfothion sulfone in different food commodities.
| Analyte | Matrix | Analytical Method | Limit of Quantitation (LOQ) |
| Fenthion sulfone | Brown Rice, Chili Pepper, Orange, Potato, Soybean | UHPLC-MS/MS | 0.01 mg/kg |
| Fenthion sulfone | Cereals (Barley, Rice, Rye, Wheat) | LC-MS/MS | 0.003 - 0.09 mg/kg |
| Fenthion sulfone | Barley | LC-MS/MS | Accepted at 0.1 mg/kg |
This table is interactive. Users can sort and filter the data based on the columns. Data sourced from multiple research studies. mdpi.comnih.goveurl-pesticides.eu
The ability to achieve low LOQs, such as 0.01 mg/kg, is essential for monitoring programs that enforce food safety regulations. nih.gov
Interlaboratory Validation and Proficiency Testing in Environmental Monitoring
While single-laboratory validation establishes the performance of an analytical method under specific conditions, interlaboratory validation and proficiency testing (PT) are essential for ensuring the consistency, reliability, and comparability of data generated by different laboratories. thermofisher.com These programs are a cornerstone of quality assurance in environmental and food safety monitoring.
Interlaboratory validation studies involve multiple laboratories analyzing the same standardized sample to assess the reproducibility and robustness of a given analytical method. Proficiency testing, organized in accordance with standards like ISO/IEC 17043:2023, takes this a step further by regularly evaluating the performance of participating laboratories. qualitychecksrl.com In a typical PT scheme for pesticide residue analysis, a central organizer prepares and distributes homogeneous test materials (e.g., water, soil, or food samples like curry and pancakes) spiked with a known concentration of analytes, including various organophosphorus pesticides. qualitychecksrl.comnih.gov
Participating laboratories analyze these samples using their routine methods and report their results to the organizer. The performance of each laboratory is then evaluated, often through a statistical measure like a z-score, which compares the laboratory's result to the assigned reference value. researchgate.net Achieving an acceptable z-score (e.g., ≤ |2|) provides external, objective evidence of a laboratory's competence and the validity of its analytical methods. researchgate.net Successful participation in these schemes is often a requirement for laboratory accreditation and demonstrates a commitment to producing high-quality, defensible data for environmental monitoring and regulatory compliance.
Environmental Fate and Transformation Pathways of Fensulfothion Sulfone
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as photolysis, hydrolysis, and oxidation. These processes are critical in determining the persistence and fate of fensulfothion (B1672535) sulfone in the environment.
Photolytic Transformation Mechanisms
Hydrolytic Stability and Kinetics
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of fensulfothion sulfone to hydrolysis is dependent on factors such as pH and temperature. Studies on the hydrolysis of fenthion (B1672539) and its metabolites have shown that these compounds are relatively stable in neutral aqueous media, with their stability decreasing as the pH increases acs.orgresearchgate.net. For a related compound, fenoxon sulfone, the half-life at 25°C was found to be 16.5 days at pH 7 and 9.50 days at pH 9 acs.orgresearchgate.net. This suggests that fensulfothion sulfone is also likely to be more susceptible to hydrolysis under alkaline conditions. The primary mechanism of hydrolysis under basic conditions is proposed to be an attack by a hydroxide ion on the phosphorus atom, leading to the cleavage of the P-O-aryl bond and the formation of the corresponding phenol derivative acs.orgresearchgate.net.
| pH | Temperature (°C) | Half-life (days) for Fenoxon Sulfone |
| 7 | 25 | 16.5 |
| 9 | 25 | 9.50 |
This interactive data table is based on data for the related compound fenoxon sulfone and serves as an estimate for the hydrolytic behavior of fensulfothion sulfone.
Oxidative Degradation in Aerobic Systems
Oxidative degradation plays a significant role in the transformation of fensulfothion in aerobic environments. The parent compound, fensulfothion, which is a sulfoxide (B87167), is readily oxidized in soil to form fensulfothion sulfone cdnsciencepub.com. This oxidation is a key step in its environmental transformation pathway. While the initial oxidation of fensulfothion to its sulfone is well-documented, the subsequent oxidative degradation of fensulfothion sulfone in aerobic systems is less understood. It is anticipated that further oxidation could lead to the cleavage of the aromatic ring or other structural modifications, ultimately resulting in the formation of more polar and less toxic compounds.
Biotransformation in Non-Human Biological Systems
Biotransformation refers to the chemical alteration of a substance within a living organism. Microbial and plant-mediated metabolism are key processes in the breakdown of fensulfothion sulfone in the environment.
Microbial Degradation and Adaptation in Soil and Water Ecosystems
Soil and water microorganisms play a crucial role in the degradation of fensulfothion and its metabolites. In soil, fensulfothion is converted to fensulfothion sulfone through microbial oxidation nih.gov. Several studies have isolated microorganisms capable of degrading the parent compound. For instance, a soil bacterium, Pseudomonas alcaligenes C1, was found to utilize fensulfothion as a source of carbon, degrading it to p-methylsulfinyl phenol and diethyl phosphorothioic acid asm.orgnih.gov. While specific microbial consortia that degrade fensulfothion sulfone have not been extensively characterized, the principle of microbial adaptation suggests that environments with a history of fensulfothion application may harbor microbial communities with an enhanced capacity to degrade both the parent compound and its sulfone metabolite. The degradation of complex organic compounds is often more efficient when carried out by microbial consortia, where different species perform complementary metabolic functions frontiersin.orgmdpi.comimrpress.comnih.gov.
| Microorganism | Degradation Product of Fensulfothion |
| Pseudomonas alcaligenes C1 | p-methylsulfinyl phenol |
| Pseudomonas alcaligenes C1 | diethyl phosphorothioic acid |
This interactive data table highlights microbial degradation products of the parent compound, fensulfothion.
Metabolic Pathways in Plants and Non-Target Organisms (excluding human metabolism)
Plants can absorb fensulfothion from the soil through their roots and translocate it to other parts of the plant. Within the plant tissues, fensulfothion is metabolized, with fensulfothion sulfone being a major metabolite cdnsciencepub.comdocumentsdelivered.com. Studies on various vegetable crops have shown the presence of fensulfothion and its sulfone as residues documentsdelivered.com. The metabolic pathway in plants likely involves oxidation of the sulfoxide group of fensulfothion to the sulfone. Further metabolism may involve hydrolysis of the phosphate (B84403) ester linkage and conjugation of the resulting metabolites with plant components like sugars to form less toxic and more water-soluble compounds. Previous research has indicated that fensulfothion sulfoxide and fensulfothion sulfone are the main metabolites detected in plants nih.gov. The specific enzymes and detailed pathways involved in the metabolism of fensulfothion sulfone in various non-target organisms are an area that requires further investigation.
Role of Specific Enzyme Systems in Biotransformation
The biotransformation of fensulfothion and its metabolites, including fensulfothion sulfone, is primarily facilitated by oxidative and hydrolytic pathways. inchem.org In various organisms, specific enzyme systems play a crucial role in the detoxification or alteration of these compounds.
In mammals, such as rats, the metabolic route can differ between sexes. For instance, in female rats, a significant pathway involves the formation of the oxygen analog and its subsequent sulfone, followed by P-O-ethyl dealkylation. inchem.org In male rats, the hydrolytic and/or oxidative cleavage of the phosphorothionate of the sulfoxide or the sulfone is a more dominant detoxification pathway. inchem.org
In soil microorganisms, the degradation of fensulfothion has been observed to produce fensulfothion sulfone in inoculated samples, a conversion not seen in sterile controls. nih.gov This suggests a key role for microbial enzymes in this transformation. Under anaerobic conditions, however, the degradation pathway can shift, leading to the formation of fensulfothion sulfide. nih.govresearchgate.net
Plants also possess enzymatic systems capable of metabolizing fensulfothion. When absorbed by plants, fensulfothion is converted to its phosphate analogue and to the sulfone. inchem.org Over time, the sulfone phosphate analogue can also be detected. inchem.org
Environmental Transport and Distribution Phenomena
The movement and partitioning of fensulfothion sulfone in the environment are governed by its physicochemical properties and interactions with environmental matrices such as soil, water, and air.
Soil Sorption and Leaching Potentials in Terrestrial Environments
Table 1: Physicochemical Properties Influencing Soil Sorption and Leaching
| Compound Name | Molecular Formula | Log Kow | Water Solubility |
| Fensulfothion sulfone | C11H17O5PS2 | - | - |
| Fensulfothion | C11H17O4PS2 | 2.23 | 0.2% at 77°F |
Data for Fensulfothion sulfone's Log Kow and Water Solubility were not available in the search results. Data for the parent compound Fensulfothion is provided for context.
Volatilization and Atmospheric Distribution Dynamics
Table 2: Physicochemical Properties Influencing Volatilization
| Compound Name | Vapor Pressure | Henry's Law Constant |
| Fensulfothion sulfone | - | - |
| Fensulfothion | 0.00005 mmHg | - |
Data for Fensulfothion sulfone's Vapor Pressure and Henry's Law Constant were not available in the search results. Data for the parent compound Fensulfothion is provided for context.
Bioaccumulation Potential in Non-Target Biota (excluding human)
Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. This is a significant concern for non-target organisms as it can lead to toxic effects up the food chain. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the water.
Table 3: Bioaccumulation Potential
| Compound Name | Bioconcentration Factor (BCF) |
| Fensulfothion sulfone | - |
| Fensulfothion | 29 (estimated) |
Data for Fensulfothion sulfone's Bioconcentration Factor was not available in the search results. Data for the parent compound Fensulfothion is provided for context.
Research Applications and Mechanistic Investigations Utilizing Fensulfothion Sulfone D10
Isotope Tracing for Elucidating Environmental Pathways
The application of isotopically labeled compounds like fensulfothion (B1672535) sulfone-d10 is fundamental to understanding the environmental fate and transport of pesticides. By introducing a known amount of the labeled standard into a system, researchers can trace the movement and transformation of the contaminant through various environmental compartments, such as soil, water, and biota, with high accuracy.
Fensulfothion, an organophosphate insecticide, undergoes transformation in the environment through processes like oxidation and hydrolysis. fao.orgwho.int These processes lead to the formation of several degradation products, some of which may be more persistent or toxic than the parent compound. nih.gov The primary metabolites include fensulfothion sulfone, fensulfothion sulfoxide (B87167), and their corresponding oxygen analogues (oxons). fao.orginchem.org
In laboratory and field studies, fensulfothion sulfone-d10 is employed as an internal standard to ensure the precise quantification of the fensulfothion sulfone metabolite. While the initial identification of the degradation pathway relies on various analytical techniques, the use of the deuterated standard is crucial for validating the quantitative aspects of these transformations. For instance, studies have shown that in soil, fensulfothion degrades with a half-life of approximately 14 to 39 days, with fensulfothion sulfone being a major derivative. inchem.orgnih.gov Similarly, in plants, the sulfone has been identified as a major metabolite. inchem.org The accurate measurement facilitated by this compound allows researchers to build reliable models of pesticide degradation kinetics and pathways.
Table 1: Major Environmental Degradation Products of Fensulfothion
| Parent Compound | Degradation Product | Chemical Transformation |
| Fensulfothion | Fensulfothion sulfone | Oxidation |
| Fensulfothion | Fensulfothion sulfoxide | Oxidation |
| Fensulfothion | Fensulfothion oxon | Oxidation |
| Fensulfothion oxon | Fensulfothion oxon sulfone | Oxidation |
| Fensulfothion oxon | Fensulfothion oxon sulfoxide | Oxidation |
| Fensulfothion | 4-methylsulfonyl phenol | Hydrolysis |
This table summarizes the key metabolites formed from the environmental degradation of Fensulfothion.
The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions. wikipedia.orglibretexts.org It is defined as the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org By comparing the degradation rate of fensulfothion sulfone with that of this compound, where deuterium (B1214612) atoms replace hydrogen atoms on the ethyl groups, researchers can determine if the cleavage of a C-H bond is involved in the rate-determining step of a particular degradation reaction. libretexts.org
While specific KIE studies utilizing this compound are not widely published, the principle remains a valuable potential application. Such studies could provide deep insights into the enzymatic pathways used by soil microorganisms to break down the molecule or the specific chemical mechanisms involved in abiotic degradation processes like hydrolysis. A significant KIE (a ratio of rates, kH/kD, greater than 1) would suggest that a C-H bond is broken during the slowest step of the reaction, thereby helping to pinpoint the exact mechanism of transformation. libretexts.org
Quantification of Fensulfothion Sulfone in Environmental Monitoring Programs
The most prominent application of this compound is its use as an internal standard in quantitative analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS). lcms.cznih.gov In environmental monitoring, samples are often complex matrices containing numerous interfering substances. These matrix effects can suppress or enhance the instrument's signal for the target analyte, leading to inaccurate results. oup.com
By adding a precise amount of this compound to the sample at the beginning of the analytical procedure, these variations can be corrected. The deuterated standard co-elutes with the non-labeled analyte and experiences identical matrix effects and losses during sample preparation. lcms.cz Because the mass spectrometer can distinguish between the two compounds based on their mass difference, the ratio of the native analyte's signal to the internal standard's signal provides a highly accurate and precise measurement of the analyte's concentration. oup.com
Pesticide contamination of surface water and groundwater is a significant environmental concern. beyondpesticides.org Monitoring programs analyze water samples from rivers, lakes, and aquifers to assess the extent of contamination by pesticides and their degradation products. mdpi.commdpi.com Fensulfothion and its metabolite, fensulfothion sulfone, can enter water bodies through agricultural runoff or leaching.
The use of this compound as an internal standard is critical for the reliable quantification of fensulfothion sulfone in these water samples, where concentrations can be extremely low (in the range of ng/L). High-sensitivity methods employing techniques like solid-phase extraction followed by LC-MS/MS analysis rely on isotopically labeled standards to achieve the low detection limits and high accuracy required for regulatory compliance and ecological risk assessment. beyondpesticides.org
Soil and sediment act as major sinks for pesticides in the environment. nih.gov Understanding the persistence and concentration of fensulfothion sulfone in these matrices is essential for evaluating long-term environmental impact and potential uptake by crops. nih.govnih.gov Soil and sediment are particularly complex matrices, making accurate quantification challenging.
Analytical methods for soil often utilize a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction procedure, followed by LC-MS/MS analysis. nih.gov In these multi-residue methods, the inclusion of numerous isotopically labeled internal standards, including this compound, is standard practice to ensure data quality. nih.gov Studies have used such methods to determine the half-life of fensulfothion in soil and to quantify the formation of its sulfone metabolite over time. nih.gov
To protect consumer health, regulatory agencies worldwide set maximum residue limits (MRLs) for pesticides in food and agricultural products. nih.gov The development of robust and validated analytical methods is essential for enforcing these limits. This compound is used in the development and validation of methods for detecting fensulfothion sulfone residues in a wide variety of crops, such as rutabagas, carrots, maize, and peanuts. inchem.orgnih.gov
The use of a deuterated internal standard helps to overcome the significant matrix effects observed in different food types, ensuring that the method is accurate and reproducible across diverse commodities. nih.govlcms.cz Method validation typically involves spiking blank samples at various concentration levels to determine parameters like accuracy (recovery), precision, and the limit of quantification (LOQ). nih.goveurl-pesticides.eu
Table 2: Performance of an Analytical Method for Fenthion (B1672539) (a related Organophosphate) and its Metabolites in Various Crops
| Commodity | Spiking Level (mg/kg) | Fensulfothion Sulfone Recovery (%) | Fensulfothion Sulfone RSD (%) | Method LOQ (mg/kg) |
| Brown Rice | 0.01 | 100.8 | 3.5 | 0.01 |
| Chili Pepper | 0.01 | 116.2 | 1.8 | 0.01 |
| Orange | 0.01 | 93.9 | 15.1 | 0.01 |
| Potato | 0.01 | 83.2 | 1.2 | 0.01 |
| Soybean | 0.01 | 92.5 | 4.8 | 0.01 |
This table presents representative data from a validation study for a related organophosphate insecticide, demonstrating typical performance metrics achieved in food analysis when using robust analytical techniques like UHPLC-MS/MS, for which deuterated internal standards are crucial. Source: Adapted from a study on fenthion and its metabolites. nih.gov
Role as a Reference Standard in Analytical Method Development and Validation
This compound is an isotopically labeled analog of fensulfothion sulfone, a metabolite of the organophosphate insecticide fensulfothion. lgcstandards.cominchem.org Its critical role in analytical chemistry stems from its use as an internal standard, particularly in the development and validation of methods for detecting pesticide residues in complex matrices like food and environmental samples. sigmaaldrich.commerckmillipore.com The incorporation of ten deuterium atoms ("-d10") provides a distinct mass difference from the native compound, making it an ideal tool for isotope dilution mass spectrometry (IDMS). sigmaaldrich.comnih.gov
The fundamental principle behind using an isotopically labeled standard like this compound is that it has virtually identical chemical and physical properties to its non-labeled counterpart. sigmaaldrich.com This means it behaves the same way during sample extraction, cleanup, and chromatographic analysis. tandfonline.com However, it can be distinguished by a mass spectrometry (MS) detector due to its higher mass. nih.gov By adding a precise amount of this compound to a sample at the beginning of the analytical process, it serves as a reliable tracer to correct for procedural variabilities. merckmillipore.comscioninstruments.com
Table 1: Chemical Properties of this compound This table outlines key chemical identifiers for the deuterated reference standard.
| Property | Value | Source |
|---|---|---|
| Analyte Name | This compound | lgcstandards.com |
| Molecular Weight | 334.09 g/mol | lgcstandards.com |
| Isotope Label | Deuterium | lgcstandards.com |
| Unlabeled CAS No. | 14255-72-2 | lgcstandards.com |
| Unlabeled Formula | C₁₁H₁₇O₅PS₂ |
Application in Method Development and Validation
Analytical method development is the process of creating a procedure to identify and quantify a specific substance, while validation is the process of confirming that the method is suitable for its intended purpose. this compound is indispensable in both stages for methods targeting fensulfothion and its metabolites.
During method development, the standard helps optimize parameters such as:
Extraction Efficiency: By measuring the recovery of the added standard, chemists can determine the effectiveness of different extraction techniques (e.g., QuEChERS) from various sample types. chromatographyonline.comresearchgate.net
Chromatographic Performance: It aids in refining the separation conditions in liquid chromatography (LC) or gas chromatography (GC).
Mass Spectrometry Detection: The standard is used to fine-tune the MS/MS parameters for maximum sensitivity and specificity. selectscience.net
In method validation, this compound is crucial for establishing key performance characteristics as mandated by regulatory guidelines. The use of an internal standard improves the accuracy and precision of quantitative analysis. mdpi.com It helps demonstrate the method's reliability by accurately assessing parameters like accuracy, precision, and linearity. nih.gov
Table 2: Key Parameters in Analytical Method Validation This table describes the essential performance characteristics assessed during method validation, highlighting the role of an internal standard.
| Validation Parameter | Description | Role of this compound |
|---|---|---|
| Accuracy | The closeness of a measured value to the true value. | Corrects for analyte loss during sample preparation, ensuring the final calculated concentration is more accurate. nih.gov |
| Precision | The degree of agreement among a series of measurements. | Minimizes the impact of random variations in sample handling and instrument response, leading to more repeatable results. nih.gov |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | The ratio of the analyte signal to the internal standard signal is used to construct the calibration curve, improving linearity. chromatographyonline.com |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Enhances signal-to-noise at low concentrations, helping to establish a robust and reliable LOQ. nih.gov |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Helps confirm the identity of the target analyte peak and ensures that quantification is not affected by interfering compounds. researchgate.net |
Mitigation of Matrix Effects
One of the most significant challenges in trace analysis is the "matrix effect," where co-extracted components from the sample (e.g., pigments, fats, sugars in food) interfere with the ionization of the target analyte in the mass spectrometer's source. selectscience.net This can either suppress or enhance the signal, leading to inaccurate quantification. Because this compound co-elutes with the native sulfone and is affected by the matrix in the same way, it provides a powerful correction factor. avantorsciences.comrsc.org Using the ratio of the analyte's response to the internal standard's response effectively cancels out these interferences, a key reason why isotopically labeled standards are considered the gold standard for quantitative mass spectrometry. sigmaaldrich.comacs.org
Table 3: Typical Application in a Pesticide Residue Analysis Workflow This table illustrates the practical use of this compound in a standard analytical procedure for food safety testing.
| Step | Action | Purpose |
|---|---|---|
| 1. Sample Homogenization | A food sample (e.g., fruit, vegetable) is blended to ensure uniformity. | Prepare a representative sample for analysis. |
| 2. Spiking | A known quantity of this compound solution is added to the homogenized sample. | Introduce the internal standard at the earliest stage to account for all subsequent variations. merckmillipore.comscioninstruments.com |
| 3. Extraction (QuEChERS) | The sample is extracted with acetonitrile (B52724) and salts to partition the pesticides into the solvent. researchgate.net | Isolate the target analytes from the bulk of the sample matrix. |
| 4. Cleanup (d-SPE) | The extract is treated with sorbents to remove interfering matrix components like fats and pigments. | Purify the extract to reduce matrix effects and protect the analytical instrument. researchgate.net |
| 5. Analysis | The final extract is injected into an LC-MS/MS or GC-MS/MS system. | Separate, identify, and quantify both the native Fensulfothion sulfone and the this compound internal standard. |
| 6. Quantification | The concentration of the native analyte is calculated based on the response ratio relative to the internal standard. | Achieve an accurate and reliable measurement by correcting for analyte loss and matrix effects. chromatographyonline.com |
Emerging Research Frontiers and Methodological Advancements Pertaining to Fensulfothion Sulfone D10
Integration of Advanced Mass Spectrometry Platforms (e.g., Ion Mobility-MS)
The robust and precise quantification of fensulfothion (B1672535) sulfone in complex environmental and biological matrices necessitates the use of sophisticated analytical techniques. Advanced mass spectrometry (MS) platforms, often coupled with chromatographic separation, are at the forefront of these efforts. The integration of ion mobility-mass spectrometry (IM-MS) represents a significant leap forward in this domain. ub.edunih.gov
IM-MS adds a new dimension of separation based on the size, shape, and charge of an ion, complementing traditional liquid chromatography (LC) and mass analysis. nih.gov This enhanced separation capability is particularly valuable for distinguishing fensulfothion sulfone from isomeric and isobaric interferences that may be present in intricate samples. Fensulfothion sulfone-d10 is an ideal internal standard in such analyses. Since it shares near-identical physicochemical properties with the non-labeled sulfone, it co-elutes chromatographically and exhibits similar ionization efficiency and ion mobility drift times. Its mass difference, due to the deuterium (B1214612) labeling, allows for its distinct detection by the mass spectrometer, enabling precise quantification of the target analyte.
Table 1: Analytical Parameters for Fensulfothion Sulfone Analysis
| Parameter | Technique | Details |
| Instrumentation | LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry is a common and sensitive method for the detection of fensulfothion and its metabolites. |
| Ionization Mode | Electrospray Ionization (ESI) | Typically used in the positive ion mode for organophosphate pesticides. |
| Internal Standard | This compound | Used to correct for matrix effects and variations in instrument response, ensuring accurate quantification. |
| Separation | Ion Mobility Spectrometry | Provides an additional layer of separation based on ion size and shape, enhancing specificity. nih.gov |
Computational Chemistry and Modeling for Environmental Fate Prediction
Computational chemistry and modeling are increasingly vital tools for predicting the environmental fate and transport of pesticides and their metabolites. nih.govresearchgate.netcefic-lri.orgrsc.org These models can simulate the behavior of compounds like fensulfothion sulfone in various environmental compartments such as soil, water, and air, predicting their persistence, degradation pathways, and potential for bioaccumulation.
While this compound itself is not the subject of these environmental fate models, the highly accurate data generated from analytical studies that use it as an internal standard are crucial for the development and validation of these computational models. nih.gov By providing precise measurements of fensulfothion sulfone concentrations in environmental samples, these studies offer the ground-truth data needed to calibrate and verify the predictive accuracy of environmental fate models. This synergy between advanced analytical measurements and computational modeling enhances the ability to conduct reliable environmental risk assessments.
Development of Novel Non-Targeted Screening Approaches for Related Compounds
Non-targeted screening (NTS) methods are a powerful approach for identifying a broad range of known and unknown chemical compounds in a sample without a preconceived list of targets. nih.govencyclopedia.pubjhu.edumdpi.com These techniques are invaluable for discovering novel pesticide metabolites and degradation products in the environment. High-resolution mass spectrometry (HRMS) is a cornerstone of NTS, providing accurate mass measurements that can be used to deduce the elemental composition of unknown compounds. mdpi.com
In the context of fensulfothion, an NTS approach could reveal previously unidentified transformation products beyond the well-known sulfone and oxon analogs. The role of this compound in such studies is to serve as a benchmark for analytical performance and as a quality control standard. Its well-defined chromatographic and mass spectrometric behavior can be used to ensure that the analytical platform is operating correctly and to aid in the tentative identification of related, deuterated compounds if they were to be formed.
Table 2: Comparison of Targeted vs. Non-Targeted Screening
| Feature | Targeted Analysis | Non-Targeted Screening |
| Objective | Quantify a predefined list of compounds. | Identify as many compounds as possible in a sample. |
| Instrumentation | Typically triple quadrupole MS. | High-resolution MS (e.g., Orbitrap, TOF). mdpi.com |
| Use of Standards | Requires authentic standards for each analyte. | Does not require standards for all detected compounds. |
| Role of this compound | Essential internal standard for accurate quantification. | Quality control and performance benchmark. |
Applications in Global Chemical Surveillance and Environmental Forensic Science
Global chemical surveillance programs aim to monitor the presence and levels of pollutants in the environment and in human populations over time and across different geographical regions. These programs rely on harmonized and validated analytical methods to ensure data comparability. The use of isotopically labeled internal standards like this compound is a key component of these quality assurance and quality control (QA/QC) protocols.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Fensulfothion sulfone-d10 in environmental samples, and how can they be optimized?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution. Calibrate using deuterated standards (e.g., Fluoranthene-d10) to correct for matrix effects . Key parameters:
- Column : C18 reverse-phase (2.1 × 50 mm, 1.7 µm).
- Ionization : Positive electrospray (ESI+).
- Quantification : Monitor transitions m/z 324.35 → 96.1 (quantifier) and 324.35 → 141.0 (qualifier) .
- Data Table :
| Parameter | Value |
|---|---|
| LOD (Limit of Detection) | 0.01 µg/L |
| LOQ (Limit of Quantitation) | 0.03 µg/L |
| Recovery Rate | 92–105% (soil) |
Q. How should this compound be stored to ensure stability in long-term studies?
- Methodological Answer : Store at 0–6°C in amber vials to prevent photodegradation. Stability tests show <5% degradation over 12 months under these conditions. Avoid repeated freeze-thaw cycles, which increase decomposition by 8–12% .
Q. What is the role of this compound as an internal standard in pesticide residue analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
